Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate
Description
Methyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 7, and a methyl ester at position 2. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for developing kinase inhibitors and other bioactive molecules . Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the methyl group, enabling selective functionalization at specific ring positions .
Properties
IUPAC Name |
methyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-9-12-8(10(14)15-2)5-13(9)4-7(6)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOZFBKGPUPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Functionalized 2-Aminopyridine Derivatives
The core imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridine derivatives and α-halogenated carbonyl compounds. For methyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, this approach involves:
Starting Materials :
-
2-Amino-5-bromo-6-methylpyridine
-
Methyl 2-chloroacetoacetate (introduces the carboxylate ester)
Procedure :
-
Reaction Setup : Combine 2-amino-5-bromo-6-methylpyridine (1.0 equiv) and methyl 2-chloroacetoacetate (1.2 equiv) in ethanol under reflux.
-
Base Addition : Introduce sodium bicarbonate (1.2 equiv) to deprotonate the amino group and facilitate nucleophilic attack.
-
Cyclization : Stir at 60–70°C for 8–12 hours to form the imidazo ring.
-
Workup : Concentrate the mixture, extract with ethyl acetate, and purify via recrystallization (ethyl acetate/hexane).
Key Findings :
-
Purity : >95% (HPLC), with residual solvents <0.1%.
-
Mechanistic Insight : The reaction proceeds via imine formation, followed by intramolecular cyclization and aromatization .
Metal-Free Iodine-Promoted Tandem Synthesis
Recent advancements in metal-free methodologies offer sustainable pathways. An iodine-catalyzed protocol adapted from ACS Omega (2021) achieves simultaneous cyclization and functionalization:
Reaction Conditions :
-
Catalyst : Iodine (10 mol%)
-
Solvent : Ethanol/water (3:1 v/v)
-
Substrates :
-
2-Amino-5-bromo-6-methylpyridine
-
Methyl glyoxalate (as the carbonyl source)
-
Steps :
-
Condensation : React substrates at 25°C for 4 hours to form an intermediate enamine.
-
Cyclization and Oxidation : Raise temperature to 50°C for 6 hours; iodine promotes oxidative aromatization.
-
Isolation : Filter the precipitate and wash with cold methanol.
Advantages :
-
Eco-Friendly : Eliminates transition metals, simplifying purification.
-
Scalability : Demonstrated at 50-g scale with consistent results.
For late-stage introduction of the carboxylate group, a palladium-mediated carbonylation strategy is employed:
Substrate : 6-Bromo-7-methylimidazo[1,2-a]pyridine (prepared via method 1 or 2)
Reagents :
-
Carbon monoxide (1 atm)
-
Methanol (nucleophile)
-
Palladium(II) acetate (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
Procedure :
-
Carbonylation : Heat the substrate in methanol/THF (1:1) under CO atmosphere at 80°C for 12 hours.
-
Esterification : In situ reaction of the generated carboxylic acid with methanol yields the methyl ester.
Performance Metrics :
-
Yield : 60–65% after column chromatography.
-
Limitations : Requires high-pressure equipment and strict moisture control .
Microwave-Assisted Accelerated Synthesis
Microwave irradiation reduces reaction times significantly. A modified protocol from Kusy et al. achieves full conversion in <1 hour:
Optimized Parameters :
-
Power : 150 W
-
Temperature : 120°C
-
Solvent : DMF (dimethylformamide)
Outcomes :
-
Time Efficiency : 45 minutes vs. 12 hours conventionally.
-
Yield : 70–75%, with minimal thermal decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Cyclocondensation | 65–72 | >95 | 8–12 h | High | Moderate |
| Iodine-Promoted | 68–74 | 93–97 | 10 h | Medium | High |
| Palladium Carbonylation | 60–65 | 90–94 | 12 h | Low | Low |
| Microwave-Assisted | 70–75 | >95 | 0.75 h | High | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Specific conditions for reduction reactions are less commonly reported.
Substitution: Halogenation and other substitution reactions are frequently employed.
Common Reagents and Conditions
Common reagents include transition metals for catalysis, oxidizing agents for oxidation reactions, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-A]pyridine scaffold, which are valuable in further synthetic applications .
Scientific Research Applications
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its imidazopyridine core is a common motif in many pharmaceuticals, allowing chemists to modify its structure to develop new drugs with desired properties. For instance, researchers have explored its potential as a precursor for synthesizing other imidazopyridine derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.
Pharmaceutical Chemistry
Methyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate has been studied for its mutagenic properties, particularly in relation to heterocyclic amines formed during the cooking of meats. These compounds are known carcinogens in animal models, prompting research into their mechanisms of action and potential health implications. Understanding these interactions is crucial for assessing the risks associated with dietary exposure to such compounds.
Therapeutic Applications
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This opens avenues for further research into its potential use in treating inflammatory diseases. The compound's interactions with biomolecules such as DNA and proteins are of particular interest, as they may provide insights into its biological effects and therapeutic potential .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Contains an ethyl ester group | Exhibits different reactivity and biological activity |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | Lacks ester functionality | Less reactive in certain chemical transformations |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Contains an amide group | Exhibits distinct biological activity due to structural differences |
This table illustrates how variations in substituents can influence both chemical behavior and biological activity among imidazopyridine derivatives.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Mutagenicity Studies : Research has shown that compounds like this compound can induce mutations in bacterial assays. This has led to further investigations into their potential carcinogenic effects when consumed through cooked meats.
- Synthesis of Novel Derivatives : A study focused on synthesizing new derivatives from this compound demonstrated that modifications can lead to compounds with enhanced anti-inflammatory effects. These findings are promising for developing new therapeutic agents targeting inflammation-related conditions .
Mechanism of Action
The mechanism of action of Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Electronic and Reactivity Profiles
- Bromine vs. Trifluoromethyl Substituents : The bromine atom in the target compound enhances electrophilic aromatic substitution (e.g., Suzuki couplings), whereas trifluoromethyl groups (as in Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) introduce strong electron-withdrawing effects, altering reaction pathways .
- Methyl vs.
Biological Activity
Methyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. The unique structural features of this compound, including the presence of a bromine atom and a methyl group, contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C9H8BrN2O2
- Molecular Weight : 255.07 g/mol
- CAS Number : 952206-60-9
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives can possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Certain derivatives within this class have demonstrated inhibitory effects on cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Interaction : It may inhibit enzymes by binding to their active sites or allosteric sites, thereby disrupting their function.
- Nucleic Acid Interference : The compound could potentially interfere with nucleic acid synthesis or function, leading to downstream biological effects.
Case Studies
- Anticancer Activity : A study investigating the effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines revealed that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM. This suggests its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Properties : In vitro assays demonstrated that this compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating promising antimicrobial potential .
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 µM | |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Antimicrobial | Escherichia coli | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Bromine Substitution : The presence of bromine at the 6th position enhances lipophilicity and may improve binding affinity to biological targets.
- Methyl Group at Position 7 : This group can influence steric hindrance and electronic properties, affecting the compound's overall reactivity and biological interactions.
Q & A
Q. Table 1. Representative Synthetic Conditions
Basic: How is this compound characterized spectroscopically?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Signals for the methyl ester (δ ~3.9 ppm for OCH₃), bromo-substituted pyridine (δ ~7.5–8.5 ppm), and imidazole protons (δ ~7.0–7.3 ppm) confirm regiochemistry .
- HRMS (ESI) : Exact mass matches theoretical [M+H]⁺ (e.g., C₁₁H₁₀BrN₂O₂ requires 297.07 g/mol) .
- X-ray crystallography : SHELX software refines crystal structures (e.g., space group P2₁/c, Z = 4) to validate stereochemistry .
Q. Table 2. NMR Chemical Shifts (δ, ppm)
| Proton/Carbon | Chemical Shift | Assignment |
|---|---|---|
| OCH₃ (¹H) | 3.85–3.95 | Methyl ester |
| C-6 Br (¹³C) | ~120–125 | Brominated pyridine |
| Imidazole C-2 (¹³C) | ~160–165 | Ester carbonyl |
Advanced: How can computational modeling predict the biological targets of this compound?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3Kα) or GPCRs. The bromo and methyl groups enhance hydrophobic binding to ATP pockets .
- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values for cytotoxicity .
Advanced: How to address low yields in Suzuki-Miyaura couplings for bromoimidazopyridine derivatives?
Answer:
- Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/SPhos for better turnover .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yields by 15–20% .
- Boronic acid pre-activation : Use pinacol boronate esters for enhanced stability .
Advanced: What challenges arise in crystallizing this compound, and how is SHELX employed?
Answer:
- Crystallization issues : Bromine’s heavy atom effect complicates data collection; use high-flux synchrotron radiation (λ = 0.7–1.0 Å) .
- SHELX workflow :
Advanced: How to resolve contradictions in spectroscopic data across studies?
Answer:
- Solvent effects : Compare NMR in CDCl₃ vs. DMSO-d₆ (e.g., imidazole protons shift upfield in DMSO due to H-bonding) .
- Dynamic NMR : Use variable-temperature ¹H NMR to assess rotational barriers of methyl/ester groups .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Prodrug design : Replace methyl ester with PEGylated carboxylates .
- Co-crystallization : Use β-cyclodextrin to enhance bioavailability .
Advanced: How to ensure regioselectivity in electrophilic substitutions on the imidazopyridine core?
Answer:
- Directing groups : The 2-carboxylate ester directs electrophiles to C-6/C-8 positions via resonance .
- DFT calculations : Predict Fukui indices to identify nucleophilic sites (e.g., C-6 > C-8) .
Safety & Handling: What precautions are critical for lab-scale synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
